![molecular formula C15H14O4 B3269275 3-(Benzyloxy)-5-methoxybenzoic acid CAS No. 50637-27-9](/img/structure/B3269275.png)
3-(Benzyloxy)-5-methoxybenzoic acid
Overview
Description
3-(Benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position and a methoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxybenzoic acid.
Benzylation: The hydroxyl group at the 3-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.
Major Products
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: Benzyloxybenzyl alcohol derivatives.
Substitution: Methoxy-substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated promising pharmacological properties. Studies have indicated that derivatives of benzoic acids exhibit anti-cancer activities by inhibiting tumor cell proliferation and migration. For instance:
- Anti-Metastatic Effects : Research on related compounds suggests that they can suppress the expression of integrin α7 and downregulate p53 in hepatocellular carcinoma (HCC) cells, indicating potential use in cancer treatment .
- Cytotoxicity : In vitro assays have shown that certain derivatives can significantly reduce the viability of cancer cell lines without affecting normal cells, highlighting their selective toxicity .
Materials Science
3-(Benzyloxy)-5-methoxybenzoic acid is utilized in the synthesis of advanced materials:
- Dendritic Polymers : The compound serves as a precursor for dendritic polyesters, which are important in drug delivery systems due to their high surface area and tunable properties .
- Luminescent Materials : It has been used to create luminescent lanthanide coordination complexes, which are valuable in optoelectronic applications due to their unique emission properties .
Organic Synthesis
The compound plays a significant role in organic synthesis as a building block for more complex molecules:
- Synthesis of Benzofuran Derivatives : It is involved in the total synthesis of biologically active benzofuran derivatives, which possess various pharmacological activities .
- Cyclization Reactions : Recent studies have explored its use in cyclization reactions to create novel compounds with potential applications in drug development .
Data Tables
Case Study 1: Anti-Cancer Activity
A study investigated the effects of a derivative of this compound on HCC cells. The compound was shown to significantly inhibit cell migration and invasion through modulation of key signaling pathways associated with metastasis. The findings suggest that this compound could be further developed into a therapeutic agent for liver cancer treatment.
Case Study 2: Material Development
In another research effort, the compound was utilized to synthesize luminescent materials for potential use in display technologies. The resulting lanthanide complexes exhibited unique photophysical properties that could be harnessed for advanced optical applications.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating biological pathways. detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxybenzoic acid: Lacks the benzyloxy group, influencing its solubility and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activity compared to its analogs.
Biological Activity
3-(Benzyloxy)-5-methoxybenzoic acid is an organic compound characterized by the presence of both benzyloxy and methoxy functional groups, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14O4
- Functional Groups : Benzyloxy group at the 3-position and a methoxy group at the 5-position on the benzene ring.
- Solubility : Enhanced solubility due to the presence of polar functional groups, which may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxy and methoxy groups may modulate binding affinities, influencing various biological pathways. However, detailed studies on its exact mechanism remain limited.
Anti-inflammatory Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Properties
Studies have shown that benzoic acid derivatives possess antimicrobial activity. While specific data on this compound is sparse, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
Enzyme Modulation
In silico studies indicate that certain benzoic acid derivatives can enhance the activity of proteolytic enzymes such as cathepsins B and L. This modulation may play a role in protein degradation pathways, which are crucial for cellular homeostasis and could have implications in aging and disease .
Case Studies
-
Study on Protein Degradation Systems :
- A study explored the effects of benzoic acid derivatives on cellular protein degradation systems. Results indicated that these compounds could activate both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for maintaining protein homeostasis in cells .
- Antimicrobial Activity Assessment :
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-(Benzyloxy)benzoic acid | Lacks methoxy group | Limited data on biological activity |
5-Methoxybenzoic acid | Lacks benzyloxy group | Antimicrobial properties noted |
3-Chloro-4-methoxybenzoic acid | Exhibits strong enzyme interaction | High activation of proteasomal activity |
Properties
IUPAC Name |
3-methoxy-5-phenylmethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXNDVVWNSKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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